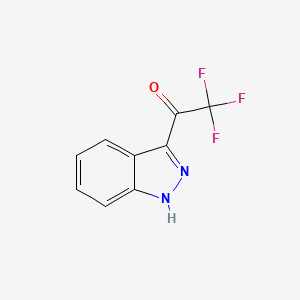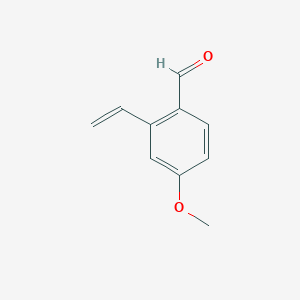
4-Methoxy-2-vinylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-2-vinylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with vinyl magnesium bromide in the presence of a catalyst. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, this compound can be synthesized by reacting 4-methoxybenzaldehyde with vinyl halides in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: 4-Methoxy-2-vinylbenzoic acid
Reduction: 4-Methoxy-2-vinylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Methoxy-2-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-methoxy-2-vinylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are mediated by the inhibition of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2). This inhibition occurs through the suppression of NF-κB and MAPK signaling pathways . Additionally, the compound can modulate histone acetylation, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
4-Methoxy-2-vinylbenzaldehyde can be compared with other similar compounds, such as:
4-Methoxybenzaldehyde: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
2-Methoxy-4-vinylphenol: Similar structure but with a hydroxyl group instead of an aldehyde group, leading to different chemical and biological properties.
4-Methoxy-2-nitrobenzaldehyde: Contains a nitro group, which significantly alters its reactivity and applications.
The unique combination of the methoxy and vinyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-ethenyl-4-methoxybenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-3-8-6-10(12-2)5-4-9(8)7-11/h3-7H,1H2,2H3 |
Clé InChI |
XHBRIGZFTPXAJH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)
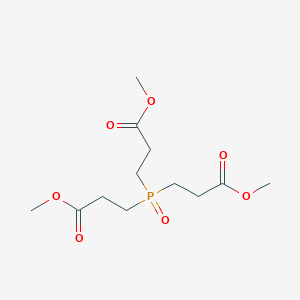
![1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13034236.png)
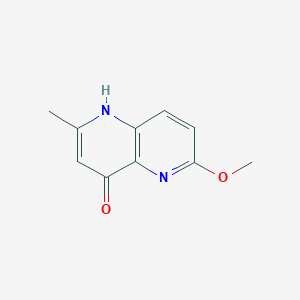


![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)

![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)
![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)
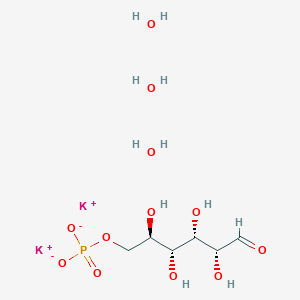
![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)
